molecular formula C9H3F9O B1598351 Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 89847-87-0

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No. B1598351
CAS RN: 89847-87-0
M. Wt: 298.1 g/mol
InChI Key: YXQDEALNNYDUIZ-UHFFFAOYSA-N
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Description

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a chemical compound with the CAS number 89847-87-0 . Its molecular weight is 298.11 . The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl 2,2,3,3-tetrafluoropropyl ether .


Molecular Structure Analysis

The InChI code for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is 1S/C9H3F9O/c10-2-3 (11)5 (13)7 (6 (14)4 (2)12)19-1-9 (17,18)8 (15)16/h8H,1H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Lithium-Ion Batteries

Research has identified compounds related to "Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene" as bifunctional electrolyte additives for lithium-ion batteries. These additives, such as 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, have been shown to offer overcharge protection by functioning as redox shuttles and anion receptors, which can dissolve LiF generated during battery operation, improving the battery's performance and safety (Zonghai Chen & K. Amine, 2007); (Wei Weng et al., 2011).

Polymer Synthesis and Applications

Highly fluorinated compounds have been utilized in synthesizing new polyethers and styrene-based materials. These compounds contribute to creating materials with low dielectric constants, high thermal stability, and low surface energy, which are advantageous for electronic and coating applications. For instance, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene was synthesized and used to produce polyethers with significant hydrophobicity and thermal stability (J. W. Fitch et al., 2003); (S. Borkar et al., 2004).

Catalytic and Synthetic Chemistry

"Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene" and its derivatives have also found applications in catalytic processes and the synthesis of fluorinated aromatic compounds. These materials serve as reagents or catalysts in creating complex molecules, demonstrating their versatility in organic synthesis. For example, pentafluorophenylcopper tetramer has been used for synthesizing fluorinated aromatic compounds, highlighting the reagent's efficiency in conducting Grignard and related reactions (A. Cairncross et al., 2003).

Advanced Materials and Chemical Stability

Furthermore, studies have highlighted the role of fluorinated compounds in developing advanced materials with exceptional chemical stability. These materials are designed to extend conjugation in two dimensions, offering improved environmental stability and device performance potential in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) (Lei Zhang et al., 2015).

Safety And Hazards

The safety information for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene includes several hazard statements: H302+H312+H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F9O/c10-2-3(11)5(13)7(6(14)4(2)12)19-1-9(17,18)8(15)16/h8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQDEALNNYDUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396030
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

CAS RN

89847-87-0
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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